(S)-2-Amino-3-methyl-3-((4-methylbenzyl)thio)butanoic acid
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Overview
Description
“(S)-2-Amino-3-methyl-3-((4-methylbenzyl)thio)butanoic acid” is also known as Boc-L-4-Methylbenzyl-L-Penicillamine . It has a CAS Number of 104323-41-3 and a molecular weight of 353.48 . It is also referred to as ®-2-((tert-butoxycarbonyl)amino)-3-methyl-3-((4-methylbenzyl)thio)butanoic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a cinnamaldehyde Schiff base of S-(4-methylbenzyl) dithiocarbazate has been synthesized . Another study reported the synthesis of S-4-methylbenzyl-O,O’-bis(4-nitrophenyl)dithiophosphate (SBOP-I) and S-4-methylbenzyl-O,O’-bis(4-t-butylphenyl)dithiophosphate (SBOP-II) .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For instance, a closely related compound, a cinnamaldehyde Schiff base of S-(4-methylbenzyl) dithiocarbazate, has been studied using crystal structure analysis, Hirshfeld surface analysis, and computational study .Chemical Reactions Analysis
The reactions of 4-methylbenzyl thiocyanate with several nucleophiles have been investigated . The compound possesses three electrophilic sites, i.e., benzylic carbon, sulfur, and cyano carbon, to receive nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the properties of a related compound, (S)-2-amino-4-(methylthio)butanoic acid, have been critically evaluated for thermophysical property data .Scientific Research Applications
Solubility and Solvent Effect
A study examined the solubility of related compounds, including 2-amino-3-methylbenzoic acid, in various solvents, which is crucial for purification processes. The solubility was found to increase with temperature and varied across different solvents. This research is vital for understanding how such compounds behave in different environments, which could be relevant for (S)-2-Amino-3-methyl-3-((4-methylbenzyl)thio)butanoic acid as well (Zhu et al., 2019).
Enantiomeric Excesses in Meteoritic Amino Acids
In the study of meteoritic amino acids, researchers found enantiomeric excesses in certain amino acids, which might provide insights into organic chemical evolution and could be relevant to understanding the origins and properties of similar amino acids like this compound (Cronin & Pizzarello, 1997).
Synthesis and Application in Protein Labelling
A study on the synthesis of bifunctional ligands, including compounds similar to this compound, reported their use in labelling proteins with rhodium complexes for radiotherapy applications. This suggests potential medical and biochemical research applications (Ergun Efe et al., 1991).
Biotechnological Production of Isomers
Research into the microbial fermentation of amino acids for the production of chemical isomers, such as pentanol isomers, illustrates the biotechnological potential of similar amino acids in industrial applications, including biofuel production (Cann & Liao, 2009).
Asymmetric Synthesis of Amino Acid Derivatives
A study on the asymmetric synthesis of amino acids, including methods to generate derivatives with various functional groups, can provide valuable insights into the synthesis and applications of this compound in pharmaceuticals and other fields (Cini et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-3-[(4-methylphenyl)methylsulfanyl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-9-4-6-10(7-5-9)8-17-13(2,3)11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGXZBVIVDNKTB-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC(C)(C)[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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